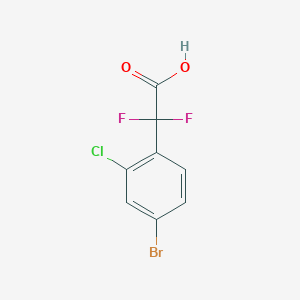

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid

CAS No.:

Cat. No.: VC16509233

Molecular Formula: C8H4BrClF2O2

Molecular Weight: 285.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrClF2O2 |

|---|---|

| Molecular Weight | 285.47 g/mol |

| IUPAC Name | 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid |

| Standard InChI | InChI=1S/C8H4BrClF2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |

| Standard InChI Key | VBXOATUDDWDKGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C(C(=O)O)(F)F |

Introduction

Chemical Identity and Structural Features

The structural backbone of 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid consists of a phenyl ring substituted at the 4-position with bromine and at the 2-position with chlorine. The acetic acid moiety is modified by two fluorine atoms at the α-carbon, resulting in a geminal difluoro configuration. This arrangement significantly influences the compound’s electronic properties, enhancing its stability and reactivity in electrophilic and nucleophilic environments .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrClF₂O₂ | |

| Molecular Weight | 285.47 g/mol | |

| CAS Number | 1823816-46-1 | |

| Solubility | Soluble in DMSO, ethers | |

| Storage Conditions | 2–8°C (short-term), –20°C (long-term) |

The presence of halogens (Br, Cl, F) contributes to electron-withdrawing effects, polarizing the phenyl ring and facilitating reactions such as nucleophilic aromatic substitution . The difluoroacetic acid group further enhances acidity (pKa ≈ 1.5–2.0), making the compound a versatile intermediate in organic synthesis .

Synthetic Methodologies and Industrial Production

Halogenation and Carboxylation Strategies

The synthesis of 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid typically begins with halogenation of a precursor aromatic compound. A patented method involves the bromination of 2-chlorophenol using lithium diisopropylamide (LDA) and bromine gas, followed by carboxylation with carbon dioxide under controlled conditions . The reaction proceeds via a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid moiety :

Subsequent difluorination of the α-carbon is achieved using sulfur tetrafluoride (SF₄) or Deoxo-Fluor®, yielding the geminal difluoro structure .

Industrial-Scale Production

Industrial protocols emphasize efficiency and waste reduction. A continuous flow reactor system optimizes reaction parameters (temperature: –10°C to 30°C, pressure: 1–3 atm) to achieve yields exceeding 85% . Post-synthesis purification employs crystallization from ether/hexane mixtures, yielding a product with ≥99% purity .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | LDA, Br₂, THF, –78°C | 88% | |

| Carboxylation | CO₂, 0°C, 2 atm | 78% | |

| Difluorination | SF₄, CH₂Cl₂, reflux | 67% |

Physicochemical Characterization

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with halogen loss observed under prolonged UV exposure .

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.35 (m, 2H, aromatic), 12.76 (s, 1H, –COOH) .

-

¹³C NMR: δ 165.2 (COOH), 115–130 (aromatic carbons), 110.5 (CF₂) .

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes substitution with amines and thiols at the 4-bromo position. For example, reaction with piperidine in DMF replaces bromine with a piperidyl group, yielding 2-chloro-4-piperidylphenyl-2,2-difluoroacetic acid .

Acid-Derived Transformations

The carboxylic acid group participates in amide coupling using EDC/HOBt, forming derivatives with potential pharmacological activity . Reduction with LiAlH₄ converts the acid to its corresponding alcohol, though this reaction is low-yielding (≤40%) due to competing defluorination .

Industrial and Pharmacological Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides and insecticides, where the difluoroacetate moiety enhances lipid solubility and bioactivity .

Challenges and Future Directions

Current synthesis routes face challenges in fluorination efficiency and waste management. Innovations in electrochemical fluorination and catalytic C–H activation (e.g., photo-redox methods) could streamline production. Further studies on the compound’s metabolic stability and toxicity are critical for pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume